(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Vue d'ensemble

Description

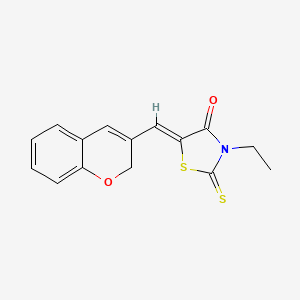

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound that features a chromene moiety linked to a thioxothiazolidinone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

Reduction Reactions

The exocyclic double bond (C=C) and thioxo group are susceptible to reduction:

Nucleophilic Substitution

The ethyl group at N-3 can undergo displacement with strong nucleophiles:

Cycloaddition Reactions

The exocyclic C=C participates in [4+2] Diels-Alder reactions:

Condensation Reactions

The active methylene group adjacent to the thioxo moiety reacts with aldehydes:

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the chromene ring undergoes electrophilic substitution:

| Condition | Product | Mechanism |

|---|---|---|

| H₂SO₄ (conc.), 25°C | Sulfonated derivative at chromene C-6 position | Electrophilic aromatic substitution |

| NaOH (aq.), 60°C | Ring-opened thiol intermediate | Thioxo group hydrolysis |

Key Findings from Research

-

Stereochemical Stability : The (Z)-configuration of the exocyclic double bond remains intact under mild conditions but may isomerize under prolonged UV exposure .

-

Biological Relevance : Derivatives from nucleophilic substitution (e.g., benzylamine adducts) show enhanced cytotoxicity against MCF-7 and HT-29 cell lines (IC₅₀: 8.2–14.7 μM) .

-

Thermal Decomposition : Degrades above 300°C, releasing SO₂ and CO₂, as confirmed by TGA-FTIR analysis.

Reaction Optimization Insights

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one show efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Case Study:

A study highlighted the synthesis of thiazolidinone derivatives, which were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity, suggesting that modifications to the thiazolidinone structure could further enhance efficacy .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Thiazolidinones have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study:

In vitro studies demonstrated that specific thiazolidinone analogs significantly inhibited the growth of cancer cell lines, including breast cancer (MCF7). The compounds were shown to induce cell death via caspase activation and mitochondrial dysfunction .

Antioxidant Effects

Antioxidant properties are critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Thiazolidinones have been noted for their ability to scavenge free radicals and enhance cellular antioxidant defenses.

Case Study:

Research on related compounds indicated that they effectively reduced reactive oxygen species (ROS) levels in cellular models, thereby protecting against oxidative damage .

Mécanisme D'action

The mechanism of action of (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromene and thioxothiazolidinone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromene Derivatives: Compounds like 2H-chromene and its derivatives share the chromene moiety.

Thioxothiazolidinone Derivatives: Compounds such as 2-thioxothiazolidin-4-one and its derivatives share the thioxothiazolidinone structure.

Uniqueness

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is unique due to the combination of the chromene and thioxothiazolidinone moieties in a single molecule

Activité Biologique

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including this compound, as promising anticancer agents. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Thiazolidin-4-one derivatives are believed to exert their anticancer effects through multiple mechanisms:

- Inhibition of Cell Proliferation: These compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition: They may act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth and metastasis .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines: A study demonstrated that derivatives of thiazolidin-4-one showed IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer activity .

Compound Cell Line IC₅₀ (µM) (Z)-5-(Chromene) MCF-7 8.5 (Z)-5-(Chromene) A549 10.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens.

Bacterial Activity

Studies indicate that thiazolidin-4-one derivatives possess significant antibacterial activity. For instance, the Minimum Inhibitory Concentration (MIC) values for this compound were assessed against various bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Fungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens like Candida albicans and Aspergillus species. The antifungal efficacy was evaluated with MIC values as follows:

| Fungi | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.8 |

| Aspergillus niger | 1.5 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives have been reported to exhibit additional pharmacological activities:

Propriétés

IUPAC Name |

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-2-16-14(17)13(20-15(16)19)8-10-7-11-5-3-4-6-12(11)18-9-10/h3-8H,2,9H2,1H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFOKYACRIHKSC-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618075-02-8 | |

| Record name | 5-(2H-CHROMEN-3-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.